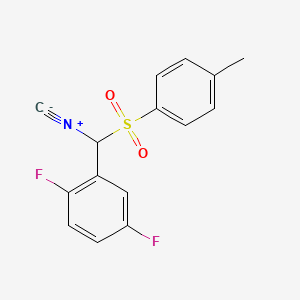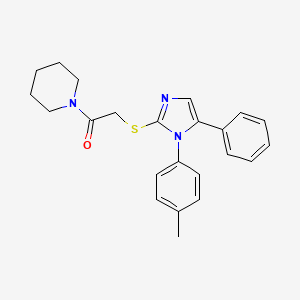
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. The presence of a fluorophenyl group and a hydroxy-methoxyphenyl group suggests that the compound could have interesting chemical and pharmacological properties.
Synthesis Analysis
The synthesis of related fluorophenyl compounds has been explored in various studies. For instance, a chalcone derivative was synthesized using a sonochemical method, which proved to be more efficient than conventional methods, leading to higher crystallinity and significant energy savings . Although not the exact compound , this method could potentially be adapted for the synthesis of "1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone".
Molecular Structure Analysis
Studies on similar compounds have utilized techniques such as FT-IR, NMR, and molecular docking to characterize the molecular structure and predict biological activity. For example, a pyrazole derivative with a fluorophenyl group was analyzed, and its molecular structure was optimized using computational methods. The molecule's stability was attributed to hyper-conjugative interactions and charge delocalization . These techniques could be applied to the compound to gain insights into its molecular structure and potential reactivity.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar molecules. The presence of a carbonyl group in related compounds has been identified as a reactive site, which could be involved in various chemical reactions . The fluorine atom and the ethanone group have been highlighted as crucial for binding in molecular docking studies, suggesting that the compound could participate in specific interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, organotin(IV) complexes derived from a related hydroxyphenyl-pyrrolidinyl methanone compound were studied, revealing that the ligands coordinate through sulfur, nitrogen, and oxygen atoms, and the complexes exhibited promising antibacterial activities . These findings could provide a basis for predicting the properties of "1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone" and its potential as a drug candidate.
科学的研究の応用
Versatile Synthetic Applications
This compound has been instrumental in the development of new synthetic pathways for creating diverse and complex molecular structures. For instance, Almansa et al. (2008) explored its use in versatile three-component coupling reactions for synthesizing pyrazolopyridines and other pyrido fused systems, highlighting its utility in generating a wide range of bicyclic systems with potential applications in medicinal chemistry and drug discovery Almansa, Marina Virgili, E. Carceller, & Pedro Grima-Poveda, 2008.
Molecular Structure and Stability Analysis
Patel et al. (2019) investigated the solvent effects on neutral Co(II) complexes of a paeonol derivative closely related to our compound of interest. Their research into the crystallization solvents' influence on molecular stability and structure contributes valuable insights into designing more stable and effective metal-organic frameworks or catalysts Patel, U. H. Patel, S. Gandhi, V.M. Barot, & Jatin G. Jayswal, 2019.
Antimicrobial Activity
Research by Puthran et al. (2019) on the synthesis of novel Schiff bases using derivatives of the compound demonstrates its antimicrobial potential. Their study, which showcased the creation of Schiff bases with significant antimicrobial activity, underscores the compound's role in developing new antimicrobial agents Divyaraj Puthran, B. Poojary, Nikil Purushotham, N. Harikrishna, S. Nayak, & Vinuta Kamat, 2019.
特性
IUPAC Name |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-24-18-10-13(2-7-17(18)22)11-19(23)21-9-8-15(12-21)14-3-5-16(20)6-4-14/h2-7,10,15,22H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPVIIPEFFDBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)
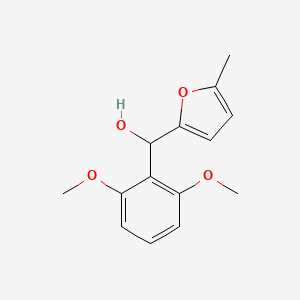

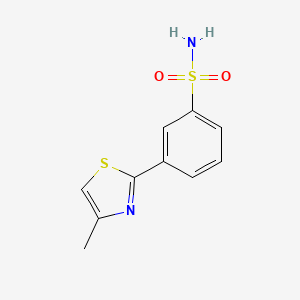
![N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
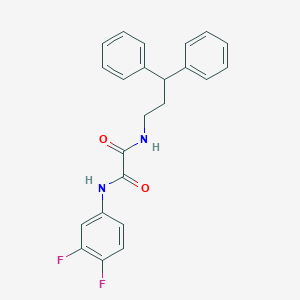
![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2514022.png)
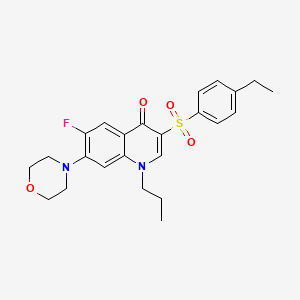
![2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2514028.png)
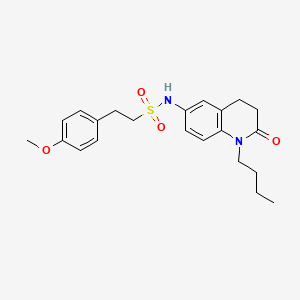
![Tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate](/img/structure/B2514032.png)
